molecular formula C19H19FN2O3 B243425 N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B243425
M. Wt: 342.4 g/mol
InChI Key: REMRZQHYIVMDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as F15599, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. F15599 is a selective serotonin 5-HT1A receptor agonist that has been shown to have anxiolytic, antidepressant, and neuroprotective effects.

Mechanism of Action

N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide is a selective serotonin 5-HT1A receptor agonist that binds to the 5-HT1A receptor with high affinity. Activation of the 5-HT1A receptor leads to the inhibition of neuronal firing and the release of serotonin. This results in anxiolytic, antidepressant, and neuroprotective effects.
Biochemical and Physiological Effects
N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide is its selectivity for the 5-HT1A receptor, which reduces the likelihood of off-target effects. However, one limitation of N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide is its poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several potential future directions for research on N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide. One area of interest is the potential use of N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide in the treatment of anxiety and depression in humans. Another area of interest is the potential use of N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide in the treatment of neurodegenerative disorders such as Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide and its mechanism of action.

Synthesis Methods

The synthesis of N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide involves a multi-step process that begins with the reaction of 3-fluoro-4-nitroaniline with 1-piperidinylmagnesium bromide. The resulting product is then reacted with 1,3-benzodioxole-5-carboxylic acid to form N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

properties

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-(3-fluoro-4-piperidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H19FN2O3/c20-15-11-14(5-6-16(15)22-8-2-1-3-9-22)21-19(23)13-4-7-17-18(10-13)25-12-24-17/h4-7,10-11H,1-3,8-9,12H2,(H,21,23)

InChI Key

REMRZQHYIVMDTH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)F

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)F

Origin of Product

United States

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